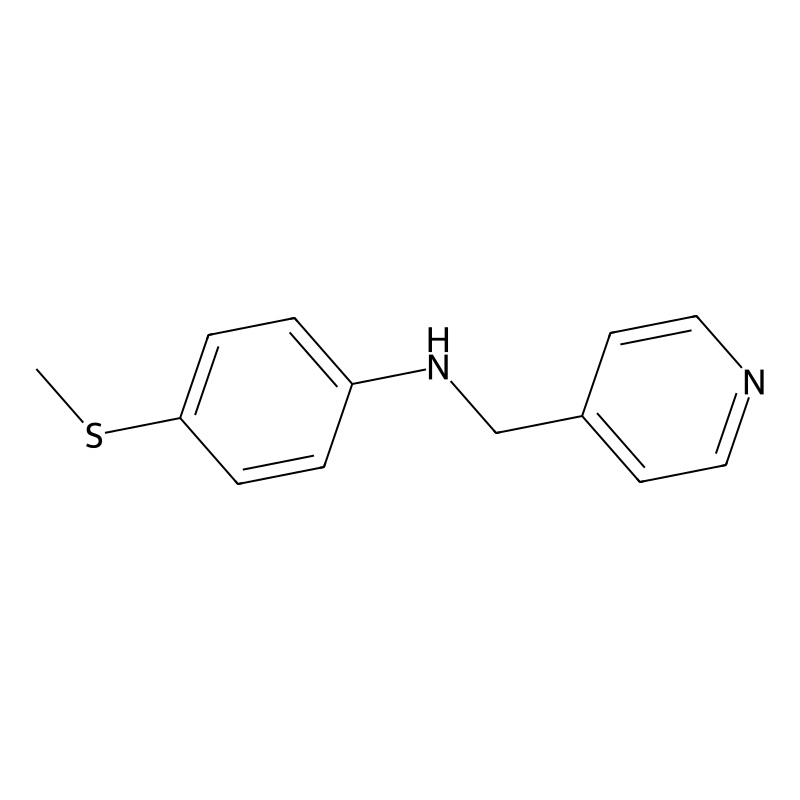

4-methylsulfanyl-N-(pyridin-4-ylmethyl)aniline

Catalog No.

S7767326

CAS No.

M.F

C13H14N2S

M. Wt

230.33 g/mol

Availability

In Stock

* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.

Content Navigation

Product Name

4-methylsulfanyl-N-(pyridin-4-ylmethyl)aniline

IUPAC Name

4-methylsulfanyl-N-(pyridin-4-ylmethyl)aniline

Molecular Formula

C13H14N2S

Molecular Weight

230.33 g/mol

InChI

InChI=1S/C13H14N2S/c1-16-13-4-2-12(3-5-13)15-10-11-6-8-14-9-7-11/h2-9,15H,10H2,1H3

InChI Key

XJZJJQPLJWJLFK-UHFFFAOYSA-N

SMILES

CSC1=CC=C(C=C1)NCC2=CC=NC=C2

Canonical SMILES

CSC1=CC=C(C=C1)NCC2=CC=NC=C2

4-methylsulfanyl-N-(pyridin-4-ylmethyl)aniline, also known as M4MPA, is a chemical compound that belongs to the class of aniline derivatives. It is commonly used in scientific experiments due to its various properties and applications.

M4MPA is a yellow solid that is slightly soluble in water. Its molecular formula is C14H14N2S, and its molecular weight is 246.34 g/mol. It has a melting point of 130-132°C and a boiling point of 397.2°C. M4MPA possesses a unique pyridine ring, which makes it useful for various medicinal and pharmaceutical applications.

M4MPA can be synthesized through a series of chemical reactions starting with the reaction of 4-chloromethylpyridine with thiourea to obtain 4-(methylthio)-methylpyridine. This compound is then further reacted with aniline to yield M4MPA. The characterization of M4MPA can be observed through various spectroscopic techniques such as nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared spectroscopy (IR).

Various analytical methods are used to determine the purity and characterization of M4MPA. High-performance liquid chromatography (HPLC), NMR spectroscopy, and mass spectrometry are some of the commonly used analytical techniques.

M4MPA exhibits various biological properties such as anti-inflammatory, anti-microbial, and anti-tumor activities. It has been shown to possess antiviral activity against Newcastle disease virus.

M4MPA is considered safe in scientific experiments, and no significant toxicity has been reported. However, it is essential to handle this chemical with care and use appropriate protective equipment to prevent any accidental exposure.

M4MPA finds its application in various scientific experiments due to its unique properties. It is used as a building block for the synthesis of various chemical compounds and as a ligand in metal-catalyzed reactions. In addition, it is used as a reagent for the determination of platinum in biological samples.

M4MPA is currently being studied for its anticancer properties and potential role in the development of new cancer drugs. Researchers are exploring the molecular mechanisms and interactions that make M4MPA a potential candidate for cancer therapy.

M4MPA has potential implications in various fields of research and industry such as pharmaceuticals, materials science, and agrochemicals. It can be used as a building block for the synthesis of new drugs and materials.

Despite its beneficial properties, the use of M4MPA has some limitations, including its low solubility in water. Future directions in the research of M4MPA include exploring its role as a potential drug candidate for cancer therapy and developing new synthetic methodologies for the synthesis of M4MPA and its derivatives.

Potential future directions for the research of M4MPA could also include exploring its application in organic synthesis as a functional group, studying its potential as a catalyst or as a reagent in various chemical reactions. Further research could also be done to observe its effect in combination with other known biological compounds, to see if they have any synergistic effects.

In conclusion, M4MPA is a chemical compound with various properties and applications. It has potential implications in various fields of research and industry, and its unique properties make it useful in various scientific experiments. Further research into its applications and limitations could lead to the development of new drugs and materials in the future.

XLogP3

2.8

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

230.08776963 g/mol

Monoisotopic Mass

230.08776963 g/mol

Heavy Atom Count

16

Dates

Last modified: 01-05-2024

Explore Compound Types

Get ideal chemicals from 750K+ compounds